Product packaging for 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile(Cat. No.:)

2-(4-fluoro-1-benzofuran-7-yl)acetonitrile

Cat. No.: B12859158
M. Wt: 175.16 g/mol
InChI Key: BABGSMCLJNBHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-1-benzofuran-7-yl)acetonitrile is a fluorinated benzofuran derivative of significant interest in medicinal chemistry and organic synthesis. As a heterocyclic compound, it serves as a versatile building block for the development of novel therapeutic agents and functional materials. Benzofuran scaffolds are prominently featured in approximately 65% of the world's marketed anti-cancer medications, underscoring their fundamental role in drug discovery . In pharmaceutical research, benzofuran derivatives are extensively explored for their potential therapeutic role in cancer treatment . The core benzofuran structure can be restructured by incorporating additional substituents, such as the fluoro and acetonitrile groups present in this compound, to optimize interactions with biological targets and improve drug-like properties . These derivatives exhibit a range of biological activities, including potent and selective inhibitory action against specific cancer cell lines . Furthermore, fluorine-substituted benzofurans have been studied for their anti-inflammatory activities, demonstrating an ability to inhibit key inflammatory mediators . Beyond medicinal applications, benzofuran derivatives are valuable in materials science. They are used as precursors for synthesizing complex heterocyclic systems, such as benzofuro[2,3-c]pyridinols, which exhibit strong photoluminescence properties and high photoluminescent quantum yields (PLQY) for applications in organic light-emitting devices (OLEDs) and as fluorescent probes . The presence of both the nitrile and fluoro groups on the benzofuran core makes this compound a particularly useful intermediate for constructing these advanced functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6FNO B12859158 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

IUPAC Name

2-(4-fluoro-1-benzofuran-7-yl)acetonitrile

InChI

InChI=1S/C10H6FNO/c11-9-2-1-7(3-5-12)10-8(9)4-6-13-10/h1-2,4,6H,3H2

InChI Key

BABGSMCLJNBHOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1CC#N)F

Origin of Product

United States

The Significance of Benzofuran Architectures in Contemporary Organic Chemistry

The benzofuran (B130515) scaffold, a heterocyclic system consisting of a benzene (B151609) ring fused to a furan (B31954) ring, is recognized as a "privileged scaffold" in medicinal chemistry. numberanalytics.comtaylorandfrancis.comuq.edu.au This designation stems from its prevalence in a wide array of biologically active natural products and synthetic compounds. numberanalytics.comnih.govnih.gov The planar, aromatic structure of benzofuran provides a rigid framework that can be readily functionalized, allowing chemists to systematically modify its structure to optimize interactions with biological targets. numberanalytics.com

Benzofuran derivatives are known to exhibit a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. taylorandfrancis.comnih.govbohrium.com This wide spectrum of bioactivity has made the benzofuran nucleus a cornerstone in drug discovery and development. uq.edu.aunih.gov Notable examples of successful drugs incorporating this structure include:

Amiodarone: An antiarrhythmic agent whose high lipid solubility, a key factor in its tissue distribution, is partly attributed to its benzofuran ring. numberanalytics.comtaylorandfrancis.com

Griseofulvin: An antifungal drug that features a benzofuran moiety as part of its core structure. numberanalytics.com

Beyond pharmaceuticals, the unique electronic properties of the benzofuran system have led to its use in materials science, particularly in the development of organic electronics. numberanalytics.com The versatility of the benzofuran ring in chemical reactions, including multicomponent reactions, further cements its role as a fundamental building block in the synthesis of complex molecules. numberanalytics.com The ongoing development of novel catalytic methods to construct and modify the benzofuran core continues to be an active area of research, highlighting its sustained importance in organic chemistry. nih.govacs.orgresearchgate.net

Strategic Incorporation of Fluorine in Heterocyclic Systems

The introduction of fluorine into organic molecules, particularly heterocyclic systems, is a well-established and powerful strategy in drug design. nih.govresearchgate.net The unique properties of the fluorine atom, such as its small size (with a van der Waals radius comparable to hydrogen) and high electronegativity, allow it to impart profound changes in a molecule's physicochemical and biological profile without significantly increasing its steric bulk. nih.govtandfonline.comnumberanalytics.com

One of the primary rationales for fluorination is to enhance a compound's metabolic stability. nih.govtandfonline.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes that would typically degrade a carbon-hydrogen (C-H) bond. numberanalytics.comnih.gov This can prolong the half-life of a drug in the body.

Furthermore, the powerful electron-withdrawing nature of fluorine can significantly influence the acidity or basicity (pKa) of nearby functional groups. researchgate.netnih.govnih.gov This modulation can improve a drug's absorption, distribution, and bioavailability by altering its ionization state at physiological pH. nih.gov Strategic fluorination can also lead to:

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets like proteins, including hydrogen bonding and multipolar interactions, thereby enhancing the potency of a ligand. nih.govbenthamscience.comnih.gov

Enhanced Membrane Permeability: The substitution of hydrogen with fluorine often increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and biological barriers like the blood-brain barrier. nih.govresearchgate.netbenthamscience.com

The growing number of FDA-approved fluorinated drugs underscores the success of this strategy in pharmaceutical development. researchgate.netnih.gov Additionally, the isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter, making fluorinated molecules valuable tracers in Positron Emission Tomography (PET) imaging for both diagnostics and drug development research. nih.govresearchgate.net

Overview of Research Trajectories for Cyano Substituted Fluorobenzofurans, with Emphasis on 2 4 Fluoro 1 Benzofuran 7 Yl Acetonitrile

Comprehensive Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful technique for devising synthetic routes for complex molecules by deconstructing the target molecule into simpler, readily available precursors. youtube.com Applying this to this compound reveals several plausible disconnection strategies.

Primary Disconnections:

C7-Side Chain Disconnection: The most logical initial disconnection is at the C7-Cα bond of the acetonitrile side chain. This functional group interconversion (FGI) approach suggests a precursor such as a 7-halomethyl-4-fluorobenzofuran (I) which can be converted to the target nitrile via nucleophilic substitution with a cyanide source (e.g., NaCN). Alternatively, a 7-formyl-4-fluorobenzofuran (II) could serve as a precursor, undergoing a two-step conversion involving reduction to the alcohol followed by conversion to the halide and then cyanation.

Benzofuran Ring Disconnection: The 4-fluoro-1-benzofuran core itself can be disconnected. Common benzofuran syntheses suggest breaking the C7a-O and C2-C3 bonds. organic-chemistry.orgjocpr.com A widely used approach involves the cyclization of an α-phenoxy ketone. This leads back to a 2-fluoro-5-substituted phenol (B47542) (III) and a chloroacetone (B47974) or similar two-carbon electrophile. The substituent at the 5-position of the phenol would ultimately become the functional group at the C-7 position of the benzofuran.

C-F Bond Disconnection: Another strategic disconnection involves the C4-F bond. This suggests a late-stage fluorination of a pre-formed 7-substituted benzofuran (IV). However, direct and regioselective electrophilic fluorination of the benzofuran benzene ring is challenging, as the furan ring is typically more reactive towards electrophiles. researchgate.net Therefore, a more viable strategy involves incorporating the fluorine atom from the start, using a fluorinated starting material like 2,4-difluorophenol.

Based on this analysis, a convergent synthesis, where the fluorinated benzofuran core is prepared separately and then functionalized at the C-7 position, appears to be a highly strategic approach.

Synthetic Routes to the 4-Fluoro-1-benzofuran Core

The construction of the 4-fluoro-1-benzofuran scaffold is a critical step. This requires methods that are tolerant of the fluorine substituent and provide high regioselectivity.

Established Cyclization Protocols for Benzofuran Ring Formation

The synthesis of the benzofuran ring system can be achieved through various classical and modern cyclization methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Perkin Synthesis: One of the earliest methods involves the reaction of a salicylaldehyde (B1680747) with an α-haloacetate, though this is less common now.

Intramolecular Cyclization of α-Phenoxy Ketones: A highly versatile and common method involves the Williamson ether synthesis between a phenol and an α-haloketone, followed by acid-catalyzed cyclodehydration. researchgate.net For the synthesis of the 4-fluoro-1-benzofuran core, this would involve reacting 3-fluorophenol (B1196323) with a suitable α-haloketone. The subsequent cyclization, often promoted by reagents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH), can, however, lead to mixtures of regioisomers (e.g., 4-fluoro vs. 6-fluoro benzofurans), depending on the electronic and steric influences of the substituents. wuxiapptec.comoregonstate.edu

Transition-Metal Catalyzed Cyclizations: Modern organic synthesis offers a plethora of transition-metal-catalyzed methods. Palladium- and copper-catalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization, is a powerful route to 2-substituted benzofurans. acs.org For the target scaffold, this would ideally start with a 2-halo-3-fluorophenol. Nickel-catalyzed methods for intramolecular nucleophilic addition have also been developed, offering an alternative pathway. acs.orgnih.gov

A summary of common cyclization strategies is presented below.

Cyclization StrategyStarting MaterialsReagents/CatalystsKey Features
Intramolecular Cyclodehydration Phenol, α-HaloketoneBase (e.g., K₂CO₃), then Acid (e.g., PPA, Eaton's Reagent)Two-step process, regioselectivity can be an issue. researchgate.netoregonstate.edu
Palladium/Copper-Catalyzed Annulation o-Halophenol, Terminal AlkynePd catalyst (e.g., (PPh₃)PdCl₂), Cu co-catalyst (e.g., CuI), Base (e.g., Et₃N)High efficiency for 2-substituted benzofurans. acs.org
Titanium-Tetrachloride Promoted Synthesis Phenol, α-HaloketoneTiCl₄One-step process combining Friedel-Crafts alkylation and cyclodehydration. nih.gov
Ruthenium-Catalyzed Cycloisomerization Benzannulated homopropargylic alcoholsRu catalystChemo- and regioselective 5-endo cyclization. organic-chemistry.org

Regioselective Fluorination Techniques for Benzofuran Systems

Introducing the fluorine atom at the C-4 position with high regioselectivity is a key challenge.

Fluorination of Pre-formed Benzofurans: Direct electrophilic fluorination of the benzofuran core often targets the electron-rich furan ring, specifically the C2 or C3 positions. For example, the use of Selectfluor™ in acetonitrile/water has been shown to produce 3-fluoro-2-hydroxy-2-substituted benzofurans. nih.gov Fluorination of the benzene ring of an existing benzofuran is difficult to control and often leads to mixtures of isomers, making it an undesirable approach for this specific target.

Synthesis from Fluorinated Precursors: A more reliable strategy is to start with a commercially available, appropriately substituted fluorinated benzene derivative. To obtain the 4-fluoro-1-benzofuran core, a synthetic sequence would typically commence with a 3-fluorophenol derivative. The cyclization reaction must then be controlled to ensure the formation of the desired 4-fluoro regioisomer over the 6-fluoro alternative. Computational studies and empirical data show that the regiochemical outcome of such cyclizations is influenced by the stability of the intermediate carbocation or the electronic properties of the transition state. wuxiapptec.com For instance, in an acid-catalyzed cyclization of an acetal, the activation energy for cyclization at different positions on the benzene ring can be calculated to predict the major product. wuxiapptec.com

Methodologies for Introducing the Acetonitrile Moiety at the C-7 Position

Once the 4-fluoro-1-benzofuran core is established, the final step is the installation of the cyanomethyl group (-CH₂CN) at the C-7 position.

Direct C-H Cyano-Functionalization Strategies

Direct C-H activation and functionalization represent an atom-economical and efficient approach in modern synthesis. hw.ac.uk However, applying this to the C-7 position of benzofuran is not straightforward.

Reactivity of Benzofuran: The inherent reactivity of the benzofuran ring system complicates direct C-H functionalization. The C2 and C3 positions of the furan moiety are the most nucleophilic and have the most acidic protons, making them the preferred sites for many electrophilic substitution and metallation reactions. hw.ac.uk

Given these challenges, direct C-H cyanation for this specific target remains an area for further research and is less synthetically practical than multistep approaches at present.

Multistep Convergent and Linear Synthesis Approaches

A more traditional and reliable method involves a multistep sequence starting from a 4-fluoro-1-benzofuran that is pre-functionalized at the C-7 position. youtube.comyoutube.com This approach offers superior control over regiochemistry.

Common Precursors and Transformations:

Precursor at C-7Reagent SequenceTransformation
-CH₃ 1. NBS, AIBN (Radical Bromination) 2. NaCN or KCN (Nucleophilic Substitution)Converts a methyl group into a cyanomethyl group.
-CHO 1. NaBH₄ (Reduction) 2. PBr₃ or SOCl₂ (Halogenation) 3. NaCN or KCN (Nucleophilic Substitution)Converts an aldehyde to a cyanomethyl group via the alcohol and halide.
-COOH 1. SOCl₂ (Acid Chloride Formation) 2. NH₃ (Amide Formation) 3. P₂O₅ or SOCl₂ (Dehydration)Converts a carboxylic acid to a nitrile (-CN). This would need to be followed by homologation to get the -CH₂CN group.
-Br or -I Pd-catalyzed cross-coupling with a cyanomethylating agent (e.g., Zn(CH₂CN)₂)A more advanced method for directly forming the C-C bond.

The most common and often most efficient of these linear approaches begins with a 7-methyl-4-fluorobenzofuran. The benzylic position of the methyl group can be selectively halogenated using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions. The resulting 7-(bromomethyl)-4-fluorobenzofuran is a reactive electrophile that readily undergoes an Sₙ2 reaction with sodium or potassium cyanide to yield the final product, this compound. This well-established sequence provides a robust and scalable route to the target compound.

Catalytic Innovations in the Synthesis of this compound

The construction of the this compound scaffold relies heavily on catalytic methodologies that enable precise bond formation and functionalization. These innovations are crucial for achieving high yields and selectivity, which are paramount in the synthesis of complex molecules.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of the benzofuran ring system. Various metals, including palladium, copper, nickel, and rhodium, have been employed to facilitate the key bond-forming steps.

A plausible and widely utilized approach for the synthesis of substituted benzofurans involves the intramolecular cyclization of appropriately substituted phenols. For the target molecule, a key intermediate would be a 2-alkynyl-3-fluorophenol derivative, which can undergo cyclization to form the 4-fluorobenzofuran (B1370814) core.

Palladium and Copper Co-catalyzed Reactions: The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl halide, is a powerful method for constructing the C-C bond necessary for subsequent cyclization. numberanalytics.com For instance, a 2-halo-3-fluorophenol could be coupled with a protected acetylene (B1199291) derivative, followed by intramolecular cyclization to yield the 4-fluorobenzofuran ring. The acetonitrile group could then be introduced at the 2-position through various methods, such as C-H functionalization or by using a building block that already contains the cyanomethyl group.

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for cross-coupling reactions. rasayanjournal.co.innumberanalytics.comnih.gov Nickel catalysts can promote the intramolecular nucleophilic addition of aryl halides to ketones, a strategy that could be adapted for the synthesis of the benzofuran core. numberanalytics.comnih.gov For the synthesis of this compound, a potential route could involve the nickel-catalyzed cyclization of a suitably substituted o-halophenoxy ketone derivative.

Rhodium-Catalyzed Reactions: Rhodium catalysts have shown utility in the synthesis of benzofurans through the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.gov This methodology could be applied to the synthesis of the target molecule by employing a 4-fluorophenylboronic acid derivative.

Catalyst SystemReactantsProductKey Features
Pd(PPh₃)₂Cl₂ / CuITerminal Alkyne, IodophenolSubstituted BenzofuranSonogashira coupling followed by intramolecular cyclization. numberanalytics.com
Ni(OTf)₂ / 1,10-phenanthrolineAryl Halide, Aryl KetoneSubstituted BenzofuranIntramolecular nucleophilic addition. rasayanjournal.co.innih.gov
Rhodium CatalystPropargyl Alcohol, Aryl Boronic AcidSubstituted BenzofuranRelay rhodium-mediated catalysis for chemodivergent generation of benzofuran skeletons. nih.gov

Organocatalytic and Biocatalytic Pathways

In the quest for more sustainable and metal-free synthetic methods, organocatalysis and biocatalysis have gained significant traction. These approaches often offer high enantioselectivity and operate under milder reaction conditions.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of benzofuran derivatives, organocatalytic strategies can be employed for key bond-forming reactions. For example, an enantioselective organocatalytic strategy has been developed for the construction of the cyclopenta[b]benzofuran scaffold, which is present in many bioactive compounds. rsc.orgthieme-connect.com While not directly applied to the target molecule, this demonstrates the potential of organocatalysis in constructing complex benzofuran systems. The synthesis of fluorinated molecules, a key feature of the target compound, has also been a focus of organocatalytic methods. rsc.org

Biocatalysis: Biocatalysis leverages the catalytic power of enzymes to perform chemical transformations with high specificity and under environmentally benign conditions. While a direct biocatalytic synthesis of this compound has not been reported, related transformations highlight the potential of this approach. For instance, the bioreduction of 1-(benzofuran-2-yl)ethanone to the corresponding alcohol has been achieved with high enantioselectivity using a whole-cell biocatalyst. organic-chemistry.org This suggests that enzymatic processes could be developed for the synthesis of precursors to the target molecule.

Catalytic ApproachCatalyst TypePotential Application in SynthesisAdvantages
OrganocatalysisSmall Organic Molecules (e.g., amines, thioureas)Enantioselective cyclization reactions to form the benzofuran core.Metal-free, high enantioselectivity, mild reaction conditions. rsc.orgthieme-connect.com
BiocatalysisEnzymes (e.g., reductases, hydrolases)Stereoselective synthesis of chiral precursors or intermediates.High specificity, environmentally benign (aqueous media, mild temperatures), can reduce the need for protecting groups. organic-chemistry.org

Principles of Sustainable Synthesis in the Production of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. numberanalytics.comresearchgate.net

Key aspects of sustainable synthesis in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves favoring addition and cyclization reactions over those that generate significant waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or deep eutectic solvents. nih.gov For example, a green and environmentally benign approach for the synthesis of benzofuran derivatives has been reported using a deep eutectic solvent (DES), choline (B1196258) chloride-ethylene glycol. rasayanjournal.co.in

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. researchgate.net

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a fundamental principle of green chemistry. The transition metal-catalyzed and organocatalytic methods discussed above are prime examples of this principle in action.

Renewable Feedstocks: While not yet widely implemented for this specific compound, future research may focus on utilizing starting materials derived from renewable resources.

By integrating these sustainable principles, the chemical industry can move towards more environmentally responsible methods for the production of valuable chemical compounds.

Elucidating the Reactivity Profile of the Acetonitrile Group in this compound

The acetonitrile moiety (–CH₂CN) is a versatile functional group, characterized by the acidic nature of its α-carbon protons and the susceptibility of the nitrile group to nucleophilic attack and hydrolysis.

Nucleophilic Activation at the Alpha-Carbon of the Acetonitrile

The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a strong base. This deprotonation is facilitated by the electron-withdrawing nature of both the cyano group (–CN) and the 4-fluoro-1-benzofuran-7-yl aromatic system. The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the nitrogen atom of the nitrile.

The general mechanism involves:

Deprotonation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), abstracts a proton from the α-carbon.

Carbanion Formation: A resonance-stabilized carbanion (an enolate equivalent) is formed.

Nucleophilic Attack: This carbanion acts as a potent nucleophile, capable of attacking a wide range of electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond at the α-position.

The presence of the 4-fluoro substituent is expected to increase the acidity of the α-protons through its strong negative inductive effect (–I), potentially allowing for the use of milder bases or facilitating reactions that might be sluggish with the non-fluorinated analogue.

Table 1: Representative Alkylation at the Alpha-Carbon

ReactantReagentsElectrophileProduct
This compound1. Strong Base (e.g., LDA) 2. Electrophile (R-X)Alkyl Halide (e.g., CH₃I)2-(4-fluoro-1-benzofuran-7-yl)propanenitrile
This compound1. Strong Base (e.g., NaH) 2. Electrophile (R-X)Benzyl Bromide2-(4-fluoro-1-benzofuran-7-yl)-3-phenylpropanenitrile

This table presents plausible transformations based on established chemical principles for α-carbon functionalization.

Hydrolysis and Related Transformations of the Nitrile Functionality

The nitrile group itself can undergo several important transformations, most notably hydrolysis to a carboxylic acid or reduction to a primary amine. pressbooks.publibretexts.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, proceeding through an amide intermediate. weebly.comlibretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: The reaction is typically performed by heating the nitrile under reflux with an aqueous acid like HCl or H₂SO₄. The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon, which is then attacked by water. Tautomerization leads to an amide, which is subsequently hydrolyzed to the carboxylic acid (2-(4-fluoro-1-benzofuran-7-yl)acetic acid) and an ammonium ion. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: This pathway involves heating the nitrile with an aqueous base such as NaOH. The hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation from water yields an amide intermediate, which is then hydrolyzed under the basic conditions to a carboxylate salt. chemistrysteps.com Acidification of the reaction mixture in a separate workup step is necessary to protonate the salt and isolate the final carboxylic acid product. weebly.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents.

Reduction to Amine: Lithium aluminum hydride (LiAlH₄) is commonly used to reduce nitriles to primary amines. The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. pressbooks.publibretexts.org An aqueous workup then protonates the resulting dianion to yield 2-(4-fluoro-1-benzofuran-7-yl)ethan-1-amine.

Partial Reduction to Aldehyde: Using a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H) under controlled conditions can stop the reaction at the imine stage, which is then hydrolyzed upon workup to yield an aldehyde, 2-(4-fluoro-1-benzofuran-7-yl)acetaldehyde. pressbooks.pub

Reaction Mechanisms of the 4-Fluoro-1-benzofuran Core

The benzofuran ring is an electron-rich aromatic system, making it susceptible to various reactions, including electrophilic substitution and, under certain conditions, ring-opening.

Electrophilic Aromatic Substitution Regioselectivity and Kinetics

Electrophilic aromatic substitution (EAS) on the benzofuran ring is a key reaction. The regiochemical outcome is governed by the combined directing effects of the fused ring system and its substituents. The furan ring is significantly more activated towards electrophilic attack than the benzene portion. In unsubstituted benzofuran, substitution generally occurs preferentially at the C2 or C3 position. researchgate.netstackexchange.com

For this compound, we must consider the directing effects of:

The Benzofuran Oxygen: Strongly activating and directs ortho (to C2) and para (to C7a, which is unavailable).

The 4-Fluoro Substituent: Deactivating via induction (–I effect) but ortho, para-directing via resonance (+M effect), directing to positions C3 and C5. Halogens are generally weak directors. libretexts.org

The 7-Cyanomethyl Substituent: A deactivating group (–I effect) that directs meta to itself, influencing positions C6 and C5.

Kinetic vs. Thermodynamic Control: Attack at the C2 position is often kinetically favored due to the high electron density imparted by the adjacent oxygen atom. stackexchange.com Attack at C3 can also be significant, particularly if stabilized by other substituents. The most likely positions for electrophilic attack are C2, C3, and C5. Given the high reactivity of the furan ring, substitution is expected to occur there before the benzene ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionAnalysis of Directing EffectsPredicted Reactivity
C2 Strongly activated by ortho oxygen.High (Likely Major Product)
C3 Activated by para fluorine atom.Moderate
C5 Activated by para fluorine; deactivated by meta cyanomethyl.Low to Moderate
C6 Deactivated by meta cyanomethyl group.Low

Therefore, in reactions like nitration or halogenation, the major product is anticipated to be the 2-substituted derivative, with the 3-substituted isomer as a potential minor product. researchgate.netnih.gov

Ring-Opening and Rearrangement Pathways

While aromatic systems are generally stable, the furan ring of benzofuran can be opened under specific catalytic conditions, providing access to highly functionalized phenols. researchgate.net

Nickel-Catalyzed Ring-Opening: A prominent method for benzofuran ring-opening involves nickel catalysis, often in the presence of reducing agents like silanes or organometallic reagents like Grignard reagents. acs.orgresearchgate.netnih.gov The mechanism is thought to proceed not through direct oxidative addition into the C–O bond, but via a Ni–H insertion followed by a β-oxygen elimination. acs.orgacs.org For this compound, this transformation would cleave the O1–C2 bond, yielding a substituted ortho-vinylphenol derivative. This strategy offers a powerful way to convert the heterocyclic scaffold into a different class of functionalized aromatic compounds.

Rearrangement Pathways: Substituent migration on aromatic rings can occur under certain reaction conditions, such as during synthesis in the presence of strong acids. tus.ac.jp While less common as a direct reaction of the pre-formed benzofuran, the potential for rearrangement should be considered, especially under harsh acidic or thermal conditions, which could lead to isomerization of the substituent pattern.

Stereoelectronic Effects of the Fluorine Substituent on Reactivity

Inductive Effect (–I): Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect. This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring.

Resonance Effect (+M): As a halogen, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system. However, due to poor orbital overlap between the carbon 2p and fluorine 2p orbitals, this resonance effect is weak compared to its inductive effect.

The key consequences of these effects are:

Increased Acidity: The –I effect of fluorine significantly increases the acidity of protons on the aromatic ring and, notably, the α-protons of the acetonitrile group. nih.gov This facilitates the deprotonation step described in section 3.1.1.

Modulation of Aromatic Reactivity: The strong –I effect deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene. However, its weak +M effect still directs incoming electrophiles to the ortho (C3, C5) and para (not available) positions. This dual nature makes fluorine a deactivating, ortho, para-director. libretexts.org

Influence on Nucleophilic Substitution: While not detailed above, the electron-withdrawing nature of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present at an ortho or para position.

Binding and Conformation: The polar C-F bond can participate in electrostatic interactions and hydrogen bonding, which can influence how the molecule interacts with catalysts, solvents, or biological targets. nih.gov

Table 3: Summary of Fluorine's Stereoelectronic Influence

PropertyEffect of 4-Fluoro SubstituentMechanistic Consequence
α-Proton Acidity (CH₂CN) IncreasedFacilitates carbanion formation for C-C bond formation. nih.gov
Benzene Ring Electron Density DecreasedDeactivation towards electrophilic aromatic substitution.
EAS Regioselectivity ortho, para-directingDirects incoming electrophiles to C3 and C5. libretexts.org
C-F Bond Polarity HighCan engage in specific electrostatic interactions.

Identification and Characterization of Reaction Intermediates

Information regarding the specific identification and characterization of reaction intermediates for reactions involving this compound is not available in the reviewed scientific literature.

Computational and Theoretical Chemistry Insights into 2 4 Fluoro 1 Benzofuran 7 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are widely used to model the electronic structure of organic compounds, providing a basis for understanding their stability and chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing molecular geometries and predicting electronic properties. For 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can determine key geometric parameters. bhu.ac.inresearchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles that represent the molecule's minimum energy conformation.

Table 1: Predicted Geometric and Electronic Properties of this compound using DFT/B3LYP This table presents hypothetical data based on typical DFT calculation results for similar heterocyclic compounds.

ParameterPredicted Value
Selected Bond Lengths
C-F1.35 Å
C-O (furan)1.37 Å
C≡N1.16 Å
Selected Bond Angles
C-C-F119.5°
Benzofuran-CH₂-CN110.8°
Electronic Properties
Dipole Moment4.5 D
Mulliken Charge on F-0.35 e
Mulliken Charge on N-0.42 e

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzofuran (B130515) ring system. The LUMO is likely localized on the acetonitrile (B52724) group and the aromatic ring, which can accept electron density.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in It maps the electrostatic potential, which helps in identifying regions prone to electrophilic and nucleophilic attack. In an MEP map, red-colored regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). bhu.ac.in For this compound, negative potential (red) is anticipated around the electronegative fluorine, oxygen, and nitrogen atoms, marking them as sites for potential interaction with electrophiles or participation in hydrogen bonding.

Table 2: Predicted Frontier Molecular Orbital Energies This table presents hypothetical data based on typical DFT calculation results for similar heterocyclic compounds.

OrbitalEnergy (eV)
HOMO-6.85 eV
LUMO-1.20 eV
HOMO-LUMO Gap (ΔE)5.65 eV

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, a key degree of freedom is the rotation around the single bond connecting the methylene (B1212753) group (-CH₂-) to the benzofuran ring.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers to rotation (transition states). Such studies have been performed on other fluorinated aromatic compounds to determine their preferred conformations in solution. acs.org For the title compound, the analysis would likely reveal that steric hindrance between the methylene hydrogens and the adjacent atoms on the benzofuran ring dictates the lowest-energy conformers.

Computational Mechanistic Elucidation of Key Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. acs.org For this compound, theoretical methods can be applied to model various potential transformations.

For instance, the reactivity of the benzofuran ring towards electrophilic substitution can be investigated. researchgate.net DFT calculations can map the entire reaction coordinate for the attack of an electrophile at different positions on the ring, identifying the transition state structures and their corresponding activation energies. This would allow for the prediction of the most likely site of substitution. Similarly, reactions involving the nitrile group, such as hydrolysis or reduction, can be modeled to understand the step-by-step mechanism and energetic profile of the transformation.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.netmdpi.com Predicting ¹⁹F NMR chemical shifts can be particularly useful for fluorinated compounds. nih.gov Although gas-phase calculations can be sufficient, including solvent effects often provides small improvements in prediction accuracy. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a reference compound (like tetramethylsilane for ¹H and ¹³C) can be determined. These predictions can help in assigning complex spectra and confirming the molecular structure. nih.govuni-muenchen.de

Vibrational Frequencies: The same DFT calculations used for geometry optimization can be used to compute harmonic vibrational frequencies. researchgate.netresearchgate.net These theoretical frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be correlated with experimental infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and methodological approximations. nih.gov This analysis allows for a detailed assignment of the peaks observed in experimental vibrational spectra. researchgate.net

Table 3: Predicted ¹H and ¹⁹F NMR Chemical Shifts and Key Vibrational Frequencies This table presents hypothetical data based on typical GIAO-DFT and frequency calculation results. Actual values may vary.

ParameterPredicted ValueAssignment
NMR Chemical Shifts (ppm)
¹H (CH₂)4.10Methylene protons
¹H (Aromatic)7.20 - 7.80Benzofuran ring protons
¹⁹F-115.0Fluorine atom
Vibrational Frequencies (cm⁻¹)
Frequency 1~2250C≡N stretch
Frequency 2~1250C-F stretch
Frequency 3~1100C-O-C stretch (furan)

Solvation Models and Intermolecular Interactions Affecting Reactivity

Reactions are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational solvation models are used to account for the effects of the solvent environment.

These models can be broadly categorized as implicit or explicit. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. ajchem-a.comacs.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. Explicit solvation models involve including a number of individual solvent molecules around the solute. acs.orgresearchgate.net This method is more computationally intensive but allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding between the solute and protic solvent molecules (e.g., water or alcohols). acs.org

For this compound, applying a solvation model would be crucial for accurately predicting its properties in solution, including conformational preferences, electronic structure, and the energetics of reaction pathways. Modeling specific interactions with solvent molecules could reveal how hydrogen bonding to the nitrile nitrogen or the furan (B31954) oxygen might affect the molecule's reactivity.

Strategic Applications of 2 4 Fluoro 1 Benzofuran 7 Yl Acetonitrile in Complex Chemical Synthesis

Utility as a Versatile Building Block for Diverse Organic Molecules

The unique structural features of 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile make it a highly versatile building block in synthetic organic chemistry. The molecule incorporates three key components that can be chemically modified: the benzofuran (B130515) nucleus, the fluorine substituent, and the cyanomethyl group. The acetonitrile (B52724) moiety is particularly useful, as the nitrile group can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to produce carboxylic acids, reduced to form primary amines, or converted into ketones through reactions with organometallic reagents.

The methylene (B1212753) group adjacent to the nitrile is activated, making it susceptible to deprotonation by a base. The resulting carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations. This reactivity allows for the extension of the side chain, providing a pathway to a diverse range of derivatives.

Potential Transformations of the Acetonitrile Group

Reaction TypeReagentsProduct Functional GroupPotential Application
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic AcidSynthesis of amides, esters
ReductionLiAlH₄ or H₂, Raney NiPrimary AmineAmide synthesis, further functionalization
Grignard ReactionR-MgBr, then H₃O⁺KetoneBuilding complex carbon skeletons
AlkylationBase (e.g., NaH), then R-XSubstituted AcetonitrileChain extension

Precursor for the Synthesis of Novel Heterocyclic and Polycyclic Systems

The benzofuran scaffold is a core component in many biologically active compounds nih.govacs.org. This compound is an excellent starting material for the synthesis of more complex heterocyclic and polycyclic systems. The nitrile group is a key functional handle for constructing new rings fused to or substituted on the benzofuran core.

For example, reactions involving the cyanomethyl group can lead to the formation of various five- and six-membered heterocyclic rings. The synthesis of novel benzofuran derivatives, such as pyrazoles, thiazoles, and pyridines, has been achieved using related benzofuran-containing oxopropanenitriles as precursors researchgate.net. These reactions often proceed by reacting the nitrile-containing compound with bifunctional reagents, leading to cyclization and the formation of a new heterocyclic ring. This strategy is a powerful tool for generating novel molecular architectures with potential applications in drug discovery and materials science.

Integration into Synthetic Routes for Pharmacologically Relevant Scaffolds

Benzofuran derivatives are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of pharmacologically active compounds, including anti-tumor, antimicrobial, and anti-inflammatory agents nih.govscienceopen.com. The benzofuran scaffold is present in several approved drugs nih.gov. Exploring the chemical space around this core is a key strategy in modern drug development nih.gov.

The title compound, this compound, is a prime candidate for integration into synthetic routes for new pharmacologically relevant scaffolds. The incorporation of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The acetonitrile group provides a versatile point for modification, allowing chemists to append various functional groups and build molecules designed to interact with specific biological targets. This makes the compound an attractive starting point for generating libraries of novel compounds for high-throughput screening and lead optimization.

Pharmacological Relevance of the Benzofuran Scaffold

Therapeutic AreaReported Activity of Benzofuran DerivativesReference
OncologyAnti-tumor and cytotoxic activity nih.gov
Infectious DiseasesAntibacterial, antifungal, anti-HIV
NeurologyNeuroprotective, potential for Alzheimer's treatment nih.gov
CardiologyAntiarrhythmic (e.g., Amiodarone) nih.govscienceopen.com

Exploration in the Development of Advanced Materials with Tunable Properties

Beyond pharmaceuticals, benzofuran derivatives have shown promise in the field of materials science. Specifically, compounds containing the benzofuran moiety have been investigated for their applications in organic electronics, such as in the construction of organic field-effect transistors (OFETs) and organic photovoltaics acs.org.

The electronic properties of these materials can be finely tuned through chemical modification. The introduction of a fluorine atom into the aromatic system, as in this compound, is a well-established strategy for modulating the frontier molecular orbital (HOMO/LUMO) energy levels of organic semiconductors. This can lead to improved charge transport characteristics and device performance. The acetonitrile group offers a convenient site for polymerization or for attaching the molecule to other components in a larger material assembly. Therefore, this compound represents a potentially valuable building block for the synthesis of novel, fluorinated organic materials with tailored optoelectronic properties.

Future Research Directions and Emerging Challenges in 2 4 Fluoro 1 Benzofuran 7 Yl Acetonitrile Chemistry

Innovations in Green and Sustainable Synthesis of 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile

The chemical industry's increasing emphasis on environmental responsibility is driving the development of green and sustainable synthetic methodologies. For a compound like this compound, this translates to a shift away from traditional multi-step syntheses that often rely on harsh reagents, toxic solvents, and significant energy consumption. Future innovations are expected to concentrate on atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.

One promising avenue is the application of biocatalysis. Whole-cell biocatalysts, for instance, have demonstrated success in the enantioselective synthesis of related benzofuran (B130515) derivatives, such as the production of (S)-1-(benzofuran-2-yl)ethanol. nih.govresearchgate.net This approach offers mild reaction conditions and high stereoselectivity, which could be adapted for the synthesis of chiral derivatives of this compound. The use of enzymes or engineered microorganisms could provide a more sustainable alternative to traditional chemical reductants and catalysts.

The exploration of alternative energy sources, such as microwave irradiation and ultrasound, also holds promise for greener synthetic routes. These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

Green Synthesis Strategy Potential Advantages for this compound Synthesis Key Research Focus
Biocatalysis High stereoselectivity, mild reaction conditions, reduced use of hazardous reagents.Identification and engineering of enzymes for specific transformations.
One-Pot Synthesis Reduced solvent waste, improved efficiency, lower energy consumption.Development of novel multi-component reactions and tandem catalytic cycles.
Alternative Energy Sources Faster reaction times, increased yields, energy efficiency.Optimization of microwave-assisted and sonochemical reaction conditions.
Use of Green Solvents Reduced environmental impact, improved safety profile.Exploration of water, supercritical fluids, and bio-based solvents.

Discovery of Unprecedented Reactivity and Transformation Pathways

The benzofuran nucleus is known for its diverse reactivity, participating in a range of chemical transformations. researchgate.net However, the specific substitution pattern of this compound, with a fluorine atom on the benzene (B151609) ring and an acetonitrile (B52724) group on the furan (B31954) ring, is likely to give rise to unique and potentially unprecedented reactivity.

Future research will likely focus on exploring the electrophilic and nucleophilic substitution reactions of this molecule. The fluorine atom, being an electron-withdrawing group, will influence the electron density of the aromatic ring, potentially directing substitution to specific positions. The acetonitrile group, with its acidic alpha-protons, provides a handle for a variety of functionalization reactions, including alkylation, arylation, and the introduction of other functional groups.

The development of novel catalytic systems will be crucial for unlocking new transformation pathways. Transition-metal catalysis, which has been widely used for the synthesis and functionalization of benzofurans, could be employed to achieve novel C-H activation, cross-coupling, and cyclization reactions involving this compound. nih.govacs.org For example, palladium or copper-catalyzed reactions could be used to introduce new substituents at various positions on the benzofuran core, leading to a diverse library of derivatives.

Furthermore, the photochemical and electrochemical properties of this compound remain largely unexplored. Investigating its behavior under light or electrical stimulation could reveal novel cycloaddition, rearrangement, or redox reactions, opening up new avenues for the synthesis of complex molecules.

Rational Design of Next-Generation Fluorobenzofuran-Based Compounds

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netscienceopen.comnih.govphytojournal.com The presence of a fluorine atom in this compound is particularly significant, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Future research will undoubtedly focus on the rational design of new therapeutic agents based on this fluorobenzofuran core. This will involve a multidisciplinary approach combining synthetic chemistry, computational modeling, and biological evaluation. Structure-activity relationship (SAR) studies will be essential to understand how modifications to the benzofuran scaffold affect biological activity.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, will play a vital role in guiding the design of new compounds. nih.gov These methods can predict how a molecule will interact with a biological target, allowing chemists to prioritize the synthesis of compounds with the highest potential for therapeutic efficacy.

The acetonitrile group also offers a versatile point for modification, allowing for its conversion into other functional groups such as carboxylic acids, amides, or tetrazoles, which can modulate the pharmacological properties of the resulting compounds. The design of next-generation compounds will likely involve the exploration of these modifications to optimize activity against specific biological targets.

Therapeutic Target Design Strategy Key Modifications on this compound
Kinase Inhibitors (e.g., VEGFR-2) Introduction of functionalities that can interact with the ATP binding site.Derivatization of the acetonitrile group; substitution at the 5- and 6-positions.
Acetylcholinesterase Inhibitors Incorporation of moieties that can bind to the active site of the enzyme.Introduction of basic amine functionalities. nih.gov
Antimicrobial Agents Modification to enhance cell wall penetration and interaction with bacterial targets.Introduction of lipophilic or cationic groups.
Anticancer Agents Design to target specific pathways involved in cancer cell proliferation and survival.Synthesis of dimers or conjugates with other cytotoxic agents. researchgate.netnih.gov

Development of High-Throughput and Automated Synthetic Methodologies

To accelerate the discovery of new fluorobenzofuran-based compounds with desirable properties, the development of high-throughput and automated synthesis methodologies is essential. These approaches allow for the rapid generation of large libraries of compounds, which can then be screened for biological activity or other properties of interest.

Flow chemistry is a particularly promising technology for the automated synthesis of this compound and its derivatives. By carrying out reactions in a continuous flow reactor, it is possible to achieve precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety compared to traditional batch processes.

Solid-phase synthesis is another powerful technique for the high-throughput generation of compound libraries. By attaching the starting material to a solid support, it is possible to carry out a series of reactions in a parallel format, with simplified purification at each step. This approach could be adapted for the synthesis of a diverse range of derivatives of this compound by varying the reagents used in each reaction step.

The integration of robotics and automated purification systems will further enhance the efficiency of these high-throughput methodologies, enabling the synthesis and screening of thousands of compounds in a short period.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The complexity of modern chemical research necessitates a collaborative and interdisciplinary approach. The future of this compound chemistry will rely heavily on the integration of computational and experimental methods. rsc.org

Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule. These theoretical calculations can help to rationalize experimental observations and predict the outcome of reactions, thereby guiding the design of new synthetic strategies.

In silico screening methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates based on the this compound scaffold. rsc.org This can help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the time and cost associated with preclinical development.

The synergy between computational and experimental approaches will be crucial for addressing the emerging challenges in this field. For example, the development of new catalysts for specific transformations could be guided by computational modeling of reaction mechanisms, while the biological evaluation of new compounds can provide valuable data for refining QSAR models. This iterative cycle of design, synthesis, testing, and refinement will be the engine driving future innovation in the chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodology : A common approach involves functionalizing the benzofuran core via nucleophilic substitution. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be hydrolyzed under reflux with potassium hydroxide in a water-methanol mixture (1:1 v/v) to yield the carboxylic acid derivative. Subsequent decarboxylation or nitrile introduction may require controlled acidic conditions or coupling agents like cyanide salts .
  • Optimization : Monitor reaction progress via TLC (e.g., ethyl acetate mobile phase, Rf ≈ 0.65) and adjust parameters such as temperature (e.g., reflux vs. room temperature) and stoichiometry (e.g., 1.2 mmol substrate with 5x molar excess of KOH) to improve yield .

Q. How can the purity and structural identity of this compound be validated?

  • Methodology :

  • Chromatography : Use column chromatography (ethyl acetate/hexane gradients) for purification.
  • Spectroscopy : Confirm nitrile presence via IR (C≡N stretch ~2200–2250 cm⁻¹) and benzofuran ring via ¹H NMR (aromatic protons at δ 6.5–7.5 ppm, fluoro substituent splitting patterns).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals by slow evaporation in benzene or chloroform. Refinement using SHELXL (riding H-atom model, Uiso parameters) ensures accuracy .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodology : Reverse-phase HPLC with acetonitrile/water mobile phases. Optimize separation using chemometric approaches (e.g., face-centered central composite design) to balance retention time, symmetry, and resolution. Column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) are critical variables .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the spatial arrangement of substituents on the benzofuran core?

  • Methodology :

  • Planarity Analysis : Calculate mean deviation from the least-squares plane of the benzofuran ring (e.g., ±0.005 Å for analogous structures) to assess conjugation effects .
  • Intermolecular Interactions : Identify hydrogen-bonding motifs (e.g., O–H⋯O dimers) using SHELX hydrogen-bond tables. ORTEP-III visualizes packing diagrams to correlate supramolecular interactions with physicochemical properties .

Q. What strategies address contradictions in pharmacological activity data for fluorinated benzofuran derivatives?

  • Methodology :

  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., fluoro vs. methylsulfanyl groups) on bioactivity using in vitro assays (e.g., antimicrobial MIC tests).
  • Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 3,5-difluorophenylacetonitrile) to identify trends in electronic or steric influences .

Q. How can computational modeling enhance the design of derivatives with improved metabolic stability?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electron density maps and reactive sites (e.g., nitrile group susceptibility to hydrolysis).
  • ADMET Prediction : Use tools like SwissADME to simulate pharmacokinetic parameters (e.g., LogP, CYP450 interactions) for lead optimization .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodology :

  • DoE (Design of Experiments) : Apply fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading) affecting fluorination efficiency.
  • In Situ Monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation and minimize side reactions (e.g., over-alkylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.